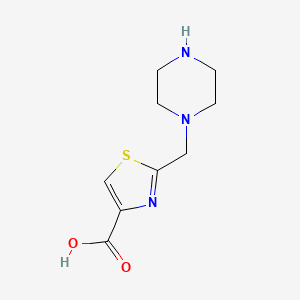
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene is an organic compound with the molecular formula C7H4Cl3NO3 It is a halogenated aromatic compound that features both nitro and chloromethoxy substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene typically involves the chlorination of 2-(chloromethoxy)-5-nitrobenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at a temperature range of 0-50°C to control the rate of chlorination and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by chlorination, can enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethoxy group may also participate in metabolic transformations, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-(chloromethoxy)propane: Similar in structure but lacks the nitro group, resulting in different chemical and biological properties.
1,3-Dichloro-2-(chloromethyl)-2-methylpropane: Another halogenated compound with distinct reactivity due to the presence of a methyl group.
1,3-Dichlorocyclohexane: A cyclohexane derivative with different stereochemical properties.
Uniqueness
1,3-Dichloro-2-(chloromethoxy)-5-nitrobenzene is unique due to the presence of both nitro and chloromethoxy groups on the benzene ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H4Cl3NO3 |
|---|---|
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
1,3-dichloro-2-(chloromethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl3NO3/c8-3-14-7-5(9)1-4(11(12)13)2-6(7)10/h1-2H,3H2 |
Clé InChI |
LZLKUYJDWMOVCO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OCCl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)





![[2-(Cyclopropylamino)ethyl]dimethylamine](/img/structure/B13166573.png)





